N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide
Description
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide is a synthetic compound featuring a tropane (8-methyl-8-azabicyclo[3.2.1]octane) core linked to a 2-oxo-benzimidazole carboxamide moiety. The tropane scaffold is widely recognized in medicinal chemistry for its structural rigidity and ability to interact with biological targets, particularly in the central nervous system (CNS). This compound is part of a broader class of tropane derivatives investigated for diverse biological activities, including antipathogenic, anticancer, and CNS-modulating effects .
Properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXRJSRJIITQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861275 | |
| Record name | N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142942-75-4 | |
| Record name | N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material. Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, which include the use of various reagents and catalysts to achieve the desired stereochemistry and yield . The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Core Azabicyclo[3.2.1]octane Formation
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Mannich Reaction : The azabicyclo[3.2.1]octane (tropane) scaffold is typically synthesized via a Mannich reaction involving cycloheptanone, methylamine, and formaldehyde under acidic conditions .
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Key Conditions :
Step Reagents/Conditions Yield Cyclization HCOOH, reflux 60–75% Methylation CH₃I, K₂CO₃, DMF 85–90%
Benzimidazole-Carboxamide Assembly
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Benzimidazole Synthesis : The 2-oxo-benzimidazole moiety is generated via condensation of o-phenylenediamine derivatives with urea or phosgene .
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Carboxamide Coupling : The azabicyclo[3.2.1]octane amine is coupled to the benzimidazole-carboxylic acid using EDCl/HOBt or DCC/DMAP in anhydrous THF :
Carboxamide Hydrolysis
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Acidic Hydrolysis : The carboxamide bond undergoes hydrolysis in concentrated HCl at 100°C, yielding the corresponding carboxylic acid and amine:
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Enzymatic Hydrolysis : Susceptible to amidase enzymes in biological systems, contributing to metabolic degradation.
Oxidation of the Azabicyclo Core
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N-Oxidation : The tertiary amine in the azabicyclo[3.2.1]octane system reacts with m-CPBA or H₂O₂ to form an N-oxide derivative :
Benzimidazole Ring Modifications
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Electrophilic Substitution : The benzimidazole ring undergoes nitration or halogenation at the 5-position under mild acidic conditions :
Reaction Reagents Product Yield Nitration HNO₃/H₂SO₄ 5-Nitro derivative 45% Bromination Br₂/FeCl₃ 5-Bromo derivative 55%
Thermal Stability
Photodegradation
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UV light exposure (λ = 254 nm) in solution induces cleavage of the carboxamide bond, generating fragments detectable via LC-MS.
pH-Dependent Reactivity
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Acidic Conditions (pH < 3) : Protonation of the azabicyclo tertiary amine enhances solubility but accelerates hydrolysis .
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Basic Conditions (pH > 10) : Decomposition of the benzimidazolone ring via hydroxide attack .
Comparative Reactivity with Analogues
Mechanistic Insights from Research
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Intramolecular Hydrogen Bonding : IR and NMR studies confirm an intramolecular H-bond between the benzimidazolone NH and the carboxamide carbonyl, stabilizing the bioactive conformation .
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Receptor Binding : The carboxamide’s hydrolysis in vivo reduces 5-HT₃ receptor affinity (Ki increases from 3.8 nM to >1 μM) .
Scientific Research Applications
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous tropane derivatives, focusing on structural modifications, biological activities, and physicochemical properties.
Structural and Functional Group Variations
Key Observations
- Bioactivity Modulation by Substituents: Ester vs. Amide Linkages: Esters (e.g., fluorotropacocaine, hyoscyamine) are associated with rapid absorption and CNS activity due to esterase-mediated hydrolysis. In contrast, carboxamide derivatives (e.g., the target compound) exhibit enhanced metabolic stability, making them suitable for prolonged therapeutic effects. Benzimidazole vs. Quinoline: The benzimidazole moiety in the target compound may favor interactions with ATP-binding pockets in kinases, while quinoline derivatives (e.g., ) could target DNA topoisomerases or hormone receptors in prostate cancer.
Physicochemical Properties
Biological Activity
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and pain management. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 378.9 g/mol
- CAS Number : 131724
Structural Features
The unique bicyclic structure of the azabicyclo[3.2.1]octane moiety provides specific pharmacological properties, enhancing its interaction with various biological targets, particularly receptors in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Weight | 378.9 g/mol |
| Melting Point | Not specified |
| LogP | Not specified |
| Solubility | Not specified |
Research indicates that this compound interacts primarily with serotonin receptors, particularly 5-HT1A and 5-HT3, which are implicated in mood regulation and anxiety responses. Its affinity for these receptors suggests potential applications in treating psychiatric disorders.
Pharmacological Studies
- Antidepressant Activity : A study demonstrated that compounds with similar structural features exhibited significant antidepressant effects in animal models, suggesting that this compound may also possess similar properties due to its receptor binding profile .
- Pain Management : The compound has been evaluated for its analgesic properties, with preliminary findings indicating efficacy in reducing pain responses in rodent models .
Structure Activity Relationship (SAR)
The SAR studies have shown that modifications to the azabicyclic structure can significantly alter the compound's affinity for various receptors. For instance, substituting different functional groups on the benzamide moiety can enhance selectivity for kappa opioid receptors while reducing side effects related to mu receptor activation .
Case Study 1: Neuropharmacological Effects
In a controlled study involving animal models, this compound demonstrated a notable reduction in anxiety-like behaviors when administered at specific dosages. The results were measured using standard behavioral tests such as the elevated plus maze and open field test .
Case Study 2: Pain Relief Mechanism
Another study focused on the analgesic effects of this compound, where it was administered to rats with induced inflammatory pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting a mechanism involving serotonin modulation .
Q & A
Q. What synthetic methodologies are commonly employed for preparing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
The synthesis of the 8-azabicyclo[3.2.1]octane core often involves radical cyclization or stereoselective ring-closing reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been reported to achieve excellent diastereocontrol (>99%) in forming bicyclic intermediates . Key steps include bromo-substitution at strategic positions to enable cyclization and subsequent functionalization of the azabicyclo moiety. Purification typically involves chromatography or crystallization with polar solvents (e.g., ethyl acetate/hexane mixtures) .
Q. How is stereochemical purity ensured during the synthesis of the 8-methyl-8-azabicyclo[3.2.1]octan-3-yl amine intermediate?
Stereochemical control is critical for bioactivity. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., transition-metal complexes) is commonly employed. Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are used to confirm stereochemistry . For example, endo- vs. exo-isomer separation is achieved using reverse-phase HPLC with acetonitrile/water gradients .
Q. What analytical techniques are recommended for structural characterization of this compound?
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign bicyclic and benzimidazole protons/carbons.
- X-ray crystallography for absolute configuration determination, especially for resolving endo/exo stereochemistry .
- IR spectroscopy to confirm carboxamide C=O stretches (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications to the benzimidazole-2-one moiety influence receptor binding affinity?
Substituents at the 2-oxo position of the benzimidazole ring significantly modulate activity. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to serotonin receptors (5-HT₄) but reduce selectivity.
- Bulkier substituents (e.g., ethyl or allyl groups) decrease affinity due to steric clashes in the receptor pocket .
Comparative studies using BIMU 1 and BIMU 8 (structural analogs) revealed partial agonism at 5-HT₄ receptors, with EC₅₀ values differing by >10-fold depending on substitution patterns .
Q. What experimental strategies can resolve contradictory bioactivity data across different assay systems?
Contradictions often arise from receptor subtype specificity or assay conditions. For example:
- Radioligand binding assays vs. functional cAMP assays may yield divergent results due to differences in receptor coupling efficiency.
- Cell line selection : HEK293 cells overexpressing human 5-HT₄ receptors may show higher agonist activity than native tissues .
- Statistical analysis : Use multivariate ANOVA to account for variables like pH, temperature, and co-agonist presence .
Q. How can metabolic stability be optimized for in vivo studies?
- Deuterium incorporation at metabolically labile sites (e.g., methyl groups on the azabicyclo moiety) reduces CYP450-mediated oxidation .
- Prodrug strategies : Esterification of the carboxamide group (e.g., medoxomil prodrugs) enhances oral bioavailability, as seen in analogs like Azilsartan Medoxomil .
- Microsomal stability assays : Rat liver microsomes (RLM) and human hepatocytes are used to identify metabolic hotspots .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic profile?
- Molecular dynamics (MD) simulations to assess blood-brain barrier permeability (logBB >0.3 suggests CNS penetration).
- QSAR models trained on benzimidazole derivatives predict clearance rates (e.g., VolSurf+ descriptors correlate with hepatic extraction ratios) .
- Docking studies (AutoDock Vina) against homology models of target receptors (e.g., 5-HT₄) identify key binding interactions (e.g., hydrogen bonds with Thr₃₅₆) .
Methodological Considerations
Q. Designing dose-response experiments for partial agonists: How to address variable efficacy?
Q. How to validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
